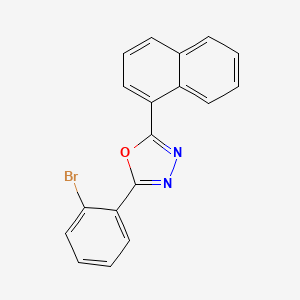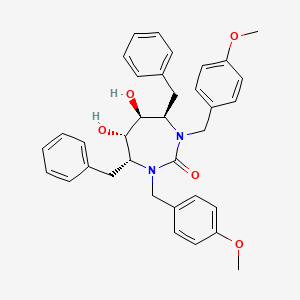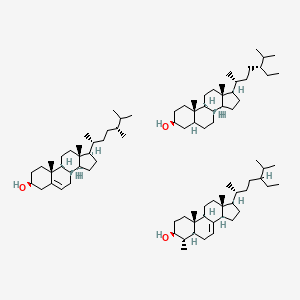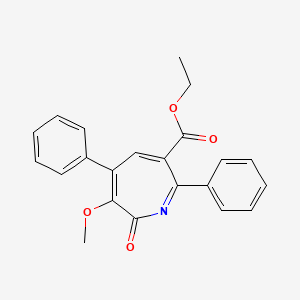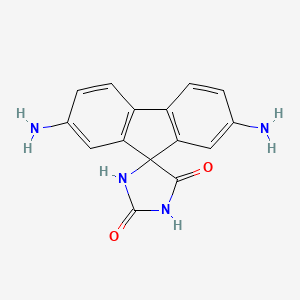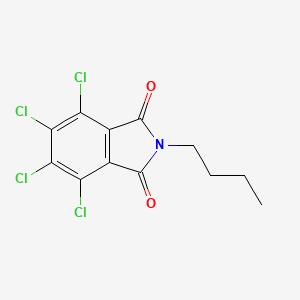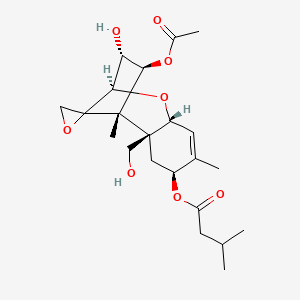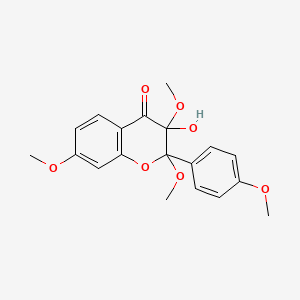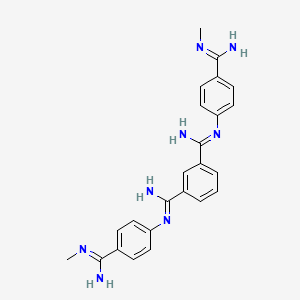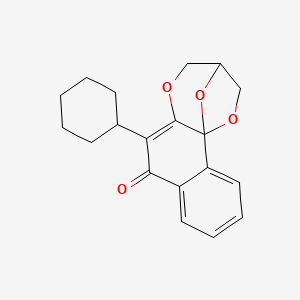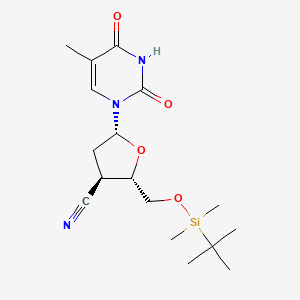
N-Hydroxy-3,4-dichloroacetanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-3,4-dichloroacetanilide is a chemical compound with the molecular formula C8H7Cl2NO2 It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with chlorine atoms at the 3 and 4 positions, and an N-hydroxy group is attached to the nitrogen atom of the acetanilide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,4-dichloroacetanilide typically involves the nitration of 3,4-dichloroacetanilide. One common method includes the use of a nitrating agent, such as nitric acid, in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high regioselectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced reaction vessels and continuous flow systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-Hydroxy-3,4-dichloroacetanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amine derivatives.
科学研究应用
N-Hydroxy-3,4-dichloroacetanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of N-Hydroxy-3,4-dichloroacetanilide involves its interaction with molecular targets such as enzymes and proteins. The N-hydroxy group can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the chlorine atoms on the benzene ring can enhance the compound’s binding affinity to specific molecular targets .
相似化合物的比较
Similar Compounds
3,4-Dichloroacetanilide: A precursor to N-Hydroxy-3,4-dichloroacetanilide, used in similar applications.
N-Hydroxybenzimidazole: Another N-hydroxy compound with applications in C-H functionalization reactions.
3,4-Dichloroaniline: An intermediate in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the N-hydroxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
86412-49-9 |
|---|---|
分子式 |
C8H7Cl2NO2 |
分子量 |
220.05 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C8H7Cl2NO2/c1-5(12)11(13)6-2-3-7(9)8(10)4-6/h2-4,13H,1H3 |
InChI 键 |
VLVRZOJRAPLOLQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1=CC(=C(C=C1)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


